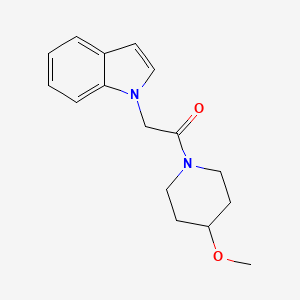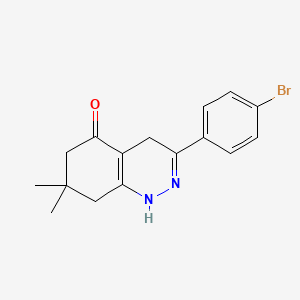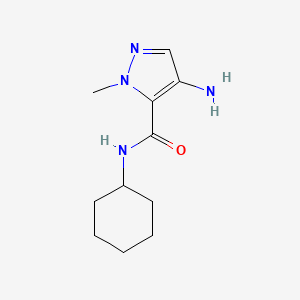
3-benzoyl-1-benzyl-6-methoxyquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzoyl-1-benzyl-6-methoxyquinolin-4(1H)-one, also known as BMQ or benzyloxyquinoline, is a synthetic compound that has been widely studied for its potential biological applications. It belongs to the family of quinoline alkaloids, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity and Fluorescence Properties : Research has highlighted the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, showcasing their cytotoxic activity against various cancer cell lines and fluorescence properties (Kadrić et al., 2014). This demonstrates potential applications in cancer research and fluorescence imaging techniques.
Synthesis in Eco-friendly Conditions : Another study focused on an efficient and eco-friendly protocol for synthesizing novel 3-((benzo[d]thiazol-2-ylamino)(4-methoxyphenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives. This method involves water as a solvent, indicating an interest in sustainable chemistry practices (Yadav et al., 2020).
Sigma-2 Receptor Probe Development : Another significant area of study is the development of sigma-2 receptor probes using derivatives of 3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-one. Such probes are vital in neurological and pharmacological research (Xu et al., 2005).
Anticancer Agent Synthesis : Research on the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents indicates the ongoing effort to discover new and more effective cancer treatments (Redda et al., 2010).
Synthesis of Fused Heterocycles : Fournier dit Chabert et al. (2006) developed a methodology to synthesize unusual fused heterocycles from 3-aroyl-2-(2′-nitro-4′-methoxyphenyl)-benzo[b]thiophene, which could have applications in developing new pharmaceutical compounds (Fournier dit Chabert et al., 2006).
Optoelectronic Properties : A study by Wu et al. (2018) explored the optoelectronic properties of fused heteroarenes, which could have implications in materials science and electronic device manufacturing (Wu et al., 2018).
Antiproliferative Screening : The synthesis and evaluation of urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents were studied for their antiproliferative activity against cancer cell lines, highlighting the ongoing search for new cancer therapies (Perković et al., 2016).
Antioxidation and DNA-Binding Properties : Research on Er(III) complexes with Schiff-base ligands derived from 8-hydroxyquinoline-2-carboxaldehyde and aroylhydrazines showed that these complexes have strong scavenging effects for radicals and potential as anticancer drugs (Liu & Yang, 2009).
Inhibition of Tubulin Polymerization : A study on methoxy-substituted 3-formyl-2-phenylindoles revealed their ability to inhibit tubulin polymerization, an important target in cancer therapy (Gastpar et al., 1998).
Eigenschaften
IUPAC Name |
3-benzoyl-1-benzyl-6-methoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-28-19-12-13-22-20(14-19)24(27)21(23(26)18-10-6-3-7-11-18)16-25(22)15-17-8-4-2-5-9-17/h2-14,16H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWRHUHBMVKJBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2914767.png)

![4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzenesulfonamide](/img/structure/B2914769.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2914770.png)



![N-cyclohexyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2914776.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2914777.png)



![(Z)-5-((7-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2914782.png)